sEH Inhibitory Potency (Ki) of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea vs. Closely Related Piperidine Ureas
In a recombinant human sEH fluorescence-based assay, 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea (Compound 1) shows a Ki of 1.40 nM [1]. By comparison, Compound 2 from the same patent family (a close structural analog differing in the terminal aryl substitution) exhibits a Ki of 0.640 nM, and Compound 26 (a trifluoromethoxy-containing analog) achieves a Ki of <0.05 nM [2]. This demonstrates that the 4-methoxypiperidine / m-tolyl combination provides a moderate but defined potency level within the series, offering a specific balance between high target affinity and potential off-target selectivity advantages over ultrapotent analogs.
| Evidence Dimension | sEH inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.40 nM |
| Comparator Or Baseline | Compound 2: Ki = 0.640 nM; Compound 26: Ki <0.05 nM |
| Quantified Difference | 2.2-fold less potent than Compound 2; minimal 28-fold less potent than Compound 26 |
| Conditions | Recombinant human sEH, fluorescence-based FRET displacement assay, 1 h incubation |
Why This Matters
For researchers seeking a sEH inhibitor with moderate potency to avoid complete target saturation or to minimize on-target toxicity, 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea offers a defined intermediate Ki that ultrapotent analogs cannot replicate.
- [1] BindingDB. BDBM408978: Ki = 1.40 nM (recombinant human sEH). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=408978 (accessed 2026-05-09). View Source
- [2] BindingDB. BDBM408981: Compound 2 Ki = 0.640 nM; BDBM409005: Compound 26 Ki <0.05 nM. https://www.bindingdb.org/ (accessed 2026-05-09). View Source
